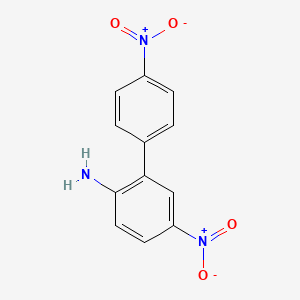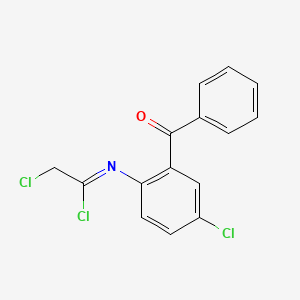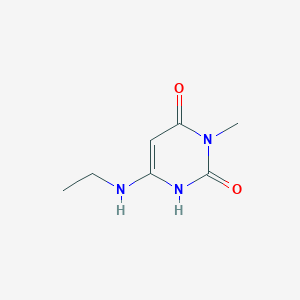
N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide: is a chemical compound that features a pyridine ring substituted with a sulfonamide group and a 2,4-dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine-3-sulfonamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, and requires the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The 2,4-dinitrophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The nitro groups can also participate in redox reactions, affecting the oxidative state of the target molecules .
Comparaison Avec Des Composés Similaires
- N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide
- N-(2,4-Dinitrophenyl)pyridine-4-sulfonamide
- N-(2,4-Dinitrophenyl)benzene-1-sulfonamide
Uniqueness: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its reactivity and binding affinity to molecular targets . The presence of the 2,4-dinitrophenyl group also imparts distinct electronic and steric properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
61072-83-1 |
|---|---|
Formule moléculaire |
C11H8N4O6S |
Poids moléculaire |
324.27 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H8N4O6S/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-22(20,21)9-2-1-5-12-7-9/h1-7,13H |
Clé InChI |
UOEPBBJDPRJHEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)




![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)





